7-Chloro-1H-pyrrolo[3,2-c]pyridine-3-carbonitrile
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Overview
Description
7-Chloro-1H-pyrrolo[3,2-c]pyridine-3-carbonitrile is a heterocyclic compound that features a pyridine ring fused to a pyrrole ring, with a chlorine atom at the 7th position and a cyano group at the 3rd position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-1H-pyrrolo[3,2-c]pyridine-3-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 7-chloro-1H-pyrrolo[3,2-c]pyridine with cyanogen bromide in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
7-Chloro-1H-pyrrolo[3,2-c]pyridine-3-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Cyclization Reactions: It can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.
Oxidation Products: Oxidation can lead to the formation of N-oxides or other oxidized derivatives.
Reduction Products: Reduction can yield amines or other reduced forms of the compound.
Scientific Research Applications
7-Chloro-1H-pyrrolo[3,2-c]pyridine-3-carbonitrile has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a kinase inhibitor and its role in cancer therapy.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic properties.
Biological Studies: It is used in studies related to enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism of action of 7-Chloro-1H-pyrrolo[3,2-c]pyridine-3-carbonitrile involves its interaction with specific molecular targets. For instance, as a kinase inhibitor, it binds to the ATP-binding site of kinases, thereby inhibiting their activity. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
7-Chloro-1H-pyrrolo[2,3-c]pyridine: Similar structure but different positioning of the nitrogen atom in the pyridine ring.
1H-Pyrrolo[3,2-b]pyridine: Lacks the chlorine and cyano substituents but has a similar fused ring system.
Uniqueness
7-Chloro-1H-pyrrolo[3,2-c]pyridine-3-carbonitrile is unique due to the presence of both chlorine and cyano groups, which confer distinct chemical reactivity and biological activity. Its ability to act as a kinase inhibitor sets it apart from other similar compounds .
Properties
CAS No. |
1260381-35-8 |
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Molecular Formula |
C8H4ClN3 |
Molecular Weight |
177.59 g/mol |
IUPAC Name |
7-chloro-1H-pyrrolo[3,2-c]pyridine-3-carbonitrile |
InChI |
InChI=1S/C8H4ClN3/c9-7-4-11-3-6-5(1-10)2-12-8(6)7/h2-4,12H |
InChI Key |
SSZORTDUVAUZRP-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C2=CN=CC(=C2N1)Cl)C#N |
Origin of Product |
United States |
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